

# L-Glutamic acid-13C5,15N chemical properties and structure

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## Compound of Interest

Compound Name: *L-Glutamic acid-13C5,15N*

Cat. No.: *B12059515*

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## L-Glutamic Acid-13C5,15N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and metabolic significance of **L-Glutamic acid-13C5,15N**. This isotopically labeled compound is a powerful tool in metabolic research, particularly in studies involving amino acid metabolism, neurotransmission, and drug development. This document outlines its key chemical data, detailed experimental protocols for its analysis, and visualizations of its role in biological pathways.

## Core Chemical Properties and Structure

**L-Glutamic acid-13C5,15N** is a stable, non-radioactive isotopologue of the proteinogenic amino acid L-glutamic acid. All five carbon atoms are substituted with Carbon-13 ( $^{13}\text{C}$ ), and the nitrogen atom is substituted with Nitrogen-15 ( $^{15}\text{N}$ ). This labeling results in a mass shift of +6 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.

## Quantitative Chemical Data

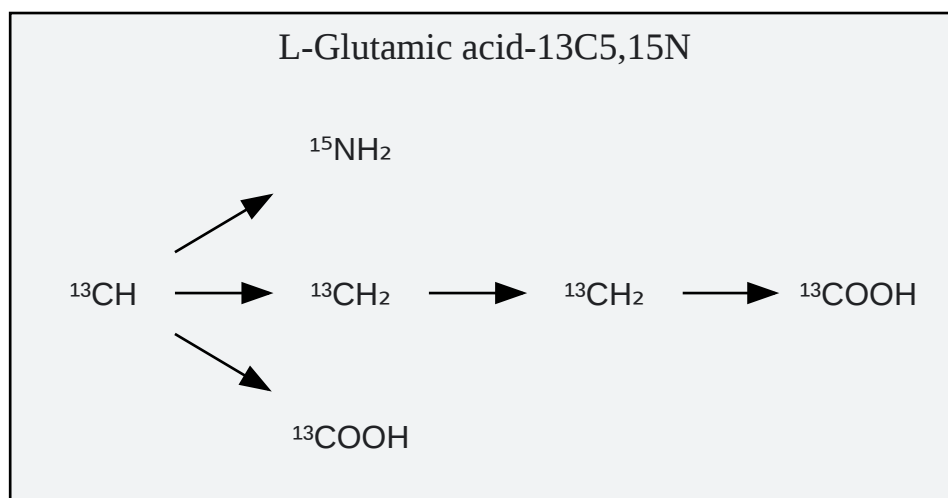
The following table summarizes the key quantitative properties of **L-Glutamic acid-13C5,15N**.

Property	Value	Reference
Chemical Formula	$^{13}\text{C}_5\text{H}_9^{15}\text{NO}_4$	[1](2)
Molecular Weight	153.09 g/mol	[1](3--INVALID-LINK--
Exact Mass	153.06696684 Da	[4](5)
CAS Number	202468-31-3	[1](2)
Isotopic Purity ( $^{13}\text{C}$ )	$\geq 98$ atom %	[1](2)
Isotopic Purity ( $^{15}\text{N}$ )	$\geq 98$ atom %	[1](2)
Physical Form	Solid	[1](2)
Melting Point	205 °C (decomposes)	[1](2)
Optical Activity	$[\alpha]_{25/D} +31.0^\circ$ , c = 2 in 5 M HCl	[1](2)

## Structural Information

Identifier	Value	Reference
IUPAC Name	(2S)-2-( $^{15}\text{N}$ )azanyl(1,2,3,4,5- $^{13}\text{C}_5$ )pentanedioic acid	[4](5)
SMILES	[15NH2]--INVALID-LINK--=O">13C@@H--INVALID-LINK--=O	[1](2)
InChI	1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1	[1](2)
InChIKey	WHUUTDBJXJRKMK-UFLWJPECSA-N	[1](2)

## Molecular Structure Visualization



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Molecular structure of **L-Glutamic acid- $^{13}\text{C}_5,^{15}\text{N}$** .

## Experimental Protocols

Detailed methodologies for the analysis of **L-Glutamic acid- $^{13}\text{C}_5,^{15}\text{N}$**  are crucial for obtaining accurate and reproducible results. The following sections provide recommended protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of **L-Glutamic acid- $^{13}\text{C}_5,^{15}\text{N}$** .

### 2.1.1. Sample Preparation

- **Dissolution:** Dissolve an appropriate amount of **L-Glutamic acid- $^{13}\text{C}_5,^{15}\text{N}$**  in a deuterated solvent. For polar compounds like glutamic acid, Deuterium Oxide ( $\text{D}_2\text{O}$ ) is a suitable solvent.
- **Concentration:** For  $^{13}\text{C}$  NMR, a higher concentration (e.g., 10-50 mg/mL) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

- **Internal Standard:** An internal standard may be added for chemical shift referencing, although the solvent peak is often used.
- **pH Adjustment:** The pH of the solution can influence the chemical shifts. Adjust the pD (the pH equivalent in D<sub>2</sub>O) as needed for consistency with reference data.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

### 2.1.2. <sup>13</sup>C NMR Spectroscopy Protocol

This protocol is a general guideline for acquiring a proton-decoupled <sup>13</sup>C NMR spectrum.

- **Instrument Setup:**
  - Tune and match the <sup>13</sup>C probe.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal resolution.
- **Acquisition Parameters:**
  - **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  - **Spectral Width:** Set a spectral width that covers the expected range of <sup>13</sup>C chemical shifts for amino acids (approximately 0-200 ppm).
  - **Number of Scans:** Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This will depend on the sample concentration.
  - **Relaxation Delay (d1):** Use a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T<sub>1</sub>) is necessary.
- **Data Processing:**
  - Apply Fourier transformation to the Free Induction Decay (FID).

- Phase the spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak or an internal standard.

### 2.1.3. $^{15}\text{N}$ NMR Spectroscopy Protocol

Direct  $^{15}\text{N}$  NMR can be challenging due to the low gyromagnetic ratio of the  $^{15}\text{N}$  nucleus. Indirect detection methods like  $^1\text{H}$ - $^{15}\text{N}$  HSQC are often preferred, especially for complex samples, but for a pure compound, direct detection is feasible.

- Instrument Setup:
  - Tune and match the  $^{15}\text{N}$  probe.
  - Lock and shim as described for  $^{13}\text{C}$  NMR.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment, often with proton decoupling.
  - Spectral Width: Set a spectral width appropriate for the expected  $^{15}\text{N}$  chemical shift of the amino group.
  - Number of Scans: A large number of scans will likely be required due to the low sensitivity of  $^{15}\text{N}$ .
  - Relaxation Delay (d1): A suitable relaxation delay should be used.
- Data Processing:
  - Process the data as described for  $^{13}\text{C}$  NMR.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the quantification of **L-Glutamic acid- $^{13}\text{C}_5$ , $^{15}\text{N}$** , often used as an internal standard for the analysis of unlabeled glutamic acid in biological matrices.

### 2.2.1. Sample Preparation (from Biological Matrix)

This protocol outlines a general procedure for protein precipitation to extract small molecules like glutamic acid.

- Thawing: Thaw biological samples (e.g., plasma, cell culture media, tissue homogenates) on ice.
- Internal Standard Spiking: Add a known amount of **L-Glutamic acid-13C5,15N** solution to the sample.
- Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile or methanol to the sample to precipitate proteins.
- Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.
- Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

### 2.2.2. LC-MS/MS Method

The following is a recommended starting point for an LC-MS/MS method, adapted from a method where **L-Glutamic acid-13C5,15N** was used as an internal standard for glutamine analysis.[\[6\]](#)[\(6\)](#)

Liquid Chromatography Conditions:

- Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.3% heptafluorobutyric acid (HFBA) and 0.5% formic acid.
- Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.
- Gradient: A suitable gradient to separate glutamic acid from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Column Temperature: 25°C.

#### Mass Spectrometry Conditions:

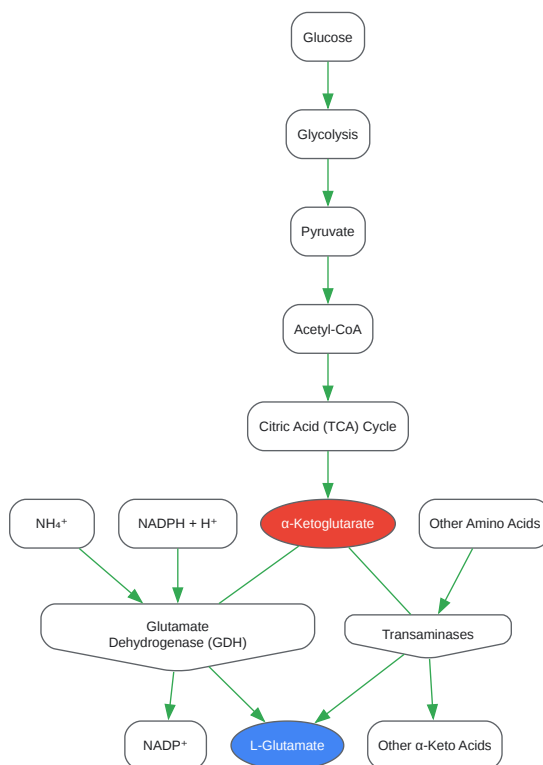
- Instrument: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - L-Glutamic acid (unlabeled): Precursor ion m/z 148.1  $\rightarrow$  Product ion m/z 84.1
  - **L-Glutamic acid- $^{13}\text{C}_5,^{15}\text{N}$** : Precursor ion m/z 154.1  $\rightarrow$  Product ion m/z 89.1[6](6)
- Source Parameters (to be optimized):
  - Collision Energy (CE):  $\sim 10$  V[6](6)
  - Fragmentor Voltage (FV):  $\sim 80$  V[6](6)
  - Cell Accelerator Voltage (CAV):  $\sim 7$  V[6](6)

## Metabolic Pathways Involving L-Glutamic Acid

L-Glutamic acid is a central node in cellular metabolism, connecting amino acid metabolism with the citric acid cycle. It serves as a key excitatory neurotransmitter in the central nervous system.

## Biosynthesis of L-Glutamic Acid

L-glutamate is primarily synthesized from  $\alpha$ -ketoglutarate, an intermediate of the citric acid cycle.



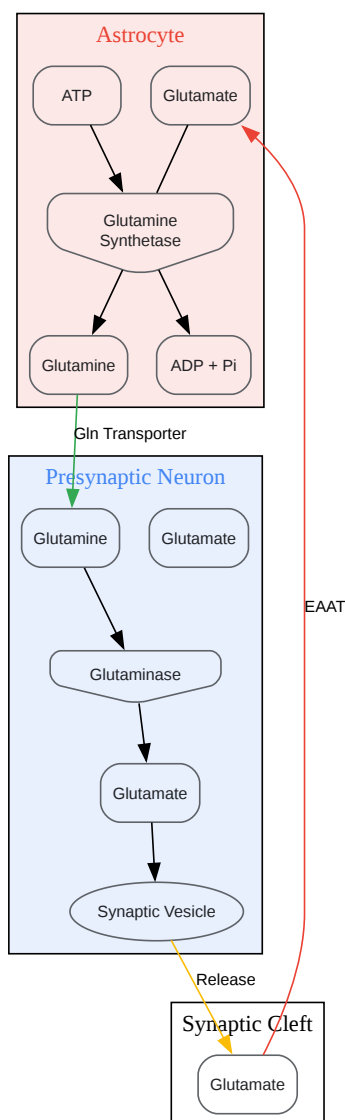
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Biosynthesis of L-Glutamic acid from  $\alpha$ -ketoglutarate.

## The Glutamate-Glutamine Cycle in the Central Nervous System

In the brain, the glutamate-glutamine cycle is essential for replenishing the neurotransmitter pool of glutamate.





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The Glutamate-Glutamine cycle in the central nervous system.

This technical guide provides a solid foundation for researchers and professionals working with **L-Glutamic acid-13C5,15N**. The detailed information on its chemical properties, analytical methodologies, and metabolic roles will aid in the design and execution of robust scientific studies.

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## References

- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. <sup>13</sup>C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 5. L-Glutamic acid-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N | C<sub>5</sub>H<sub>9</sub>NO<sub>4</sub> | CID 16217561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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